7-(4-Bromobutoxy)-quinoline-2(1H)-one is a key intermediate in the synthesis of Aripiprazole, an atypical antipsychotic drug used to treat schizophrenia and bipolar disorder. [] This compound belongs to the quinoline family, a group of heterocyclic aromatic compounds containing a nitrogen atom. While extensively utilized in pharmaceutical applications, 7-(4-Bromobutoxy)-quinoline-2(1H)-one's role in scientific research beyond Aripiprazole synthesis requires further exploration. This analysis will focus on its chemical properties, synthesis, and potential research applications.
7-(4-Bromobutoxy)-quinoline-2(1H)-one is a quinoline derivative that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a quinoline core substituted with a bromobutoxy group. Its potential applications range from drug development to optoelectronic devices.
This compound can be synthesized through several chemical processes, often starting from readily available precursors. The synthesis typically involves the introduction of bromobutyl and bromobutoxy substituents onto the quinoline core, utilizing methods such as nucleophilic substitution and condensation reactions.
7-(4-Bromobutoxy)-quinoline-2(1H)-one is classified as a heterocyclic organic compound, specifically a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are frequently studied for their pharmacological properties.
The synthesis of 7-(4-Bromobutoxy)-quinoline-2(1H)-one generally involves multiple steps:
The reaction conditions may vary based on the specific synthetic route employed. For example, reactions can be conducted under neat conditions or in solvent systems that facilitate product isolation and purification. The reaction temperature usually ranges from 50°C to 140°C, depending on the reagents used .
The molecular structure of 7-(4-Bromobutoxy)-quinoline-2(1H)-one features a quinoline ring system with a bromobutoxy substituent at the seventh position. The presence of these functional groups contributes to its chemical reactivity and biological activity.
7-(4-Bromobutoxy)-quinoline-2(1H)-one can undergo various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate the desired transformations.
The mechanism of action for 7-(4-Bromobutoxy)-quinoline-2(1H)-one is closely tied to its structural features. In medicinal applications, it may interact with molecular targets like enzymes or receptors through hydrogen bonding and π-π stacking interactions. The bromobutyl and bromobutoxy groups enhance binding affinity, potentially leading to increased biological activity .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and identify impurities during synthesis .
7-(4-Bromobutoxy)-quinoline-2(1H)-one has several scientific applications:
The quinolin-2(1H)-one core represents a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity, planar aromatic system, and metabolic stability. The lactam moiety (–NH–C=O) enables both hydrogen bond donation and acceptance, facilitating targeted molecular interactions [6] [8]. Positional selectivity is paramount: The 7-substitution pattern optimizes electronic distribution while minimizing steric hindrance, allowing efficient nucleophilic displacement of the bromine atom in synthetic applications [3] [8]. The bromobutoxy linker acts as a flexible tether, balancing conformational adaptability with optimal spacer length (≈11.2 Å) for connecting pharmacophores in drug design [8]. This molecular architecture supports participation in:
Table 1: Key Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₃H₁₄BrNO₂ | High-Resolution MS [5] |
Molecular Weight | 296.16 g/mol | Calculated |
Melting Point | 126–128°C | Capillary method [6] |
Predicted Density | 1.418 ± 0.06 g/cm³ | Computational modeling [6] |
LogP (Partition Coefficient) | 3.082 | HPLC determination [6] |
The compound was first synthesized and characterized in 1998 by Oshiro et al. during exploratory research into quinoline-based neuropharmacological agents. The initial synthetic route employed:
This compound serves as a linchpin in synthesizing clinically significant antipsychotics due to its dual functionality: the bromine atom facilitates nucleophilic coupling, while the quinolinone core contributes to target binding. Key applications include:
Table 2: Pharmaceutical Applications and Synthesis Roles
Target Drug | Role of Intermediate | Key Reaction | Reference |
---|---|---|---|
Brexpiprazole | Alkylating agent for piperazine functionalization | Nucleophilic substitution | [4] |
Aripiprazole analogs | Provides quinolinone core for receptor binding | Pd-catalyzed cross-coupling | [6] |
Hybrid Alzheimer’s agents | MAO-B inhibitory domain | Linker elongation/derivatization | [8] |
Commercial sourcing reflects its specialized applications, with pricing stratified by quantity and purity:
Table 3: Commercial Availability Profile (Selected Suppliers)
Supplier | Catalog Number | Quantity | Price | Purity |
---|---|---|---|---|
TRC | B681980 | 50 mg | $1,230 | ≥95% |
Biosynth Carbosynth | FB19205 | 50 mg | $1,525 | ≥95% |
AK Scientific | 9380AF | 1 g | $61 | ≥95% |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: